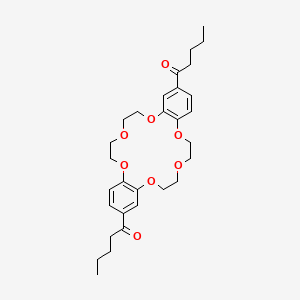

4',4''(5'')-Divaleryldibenzo-18-crown-6

Description

Fundamental Concepts of Macrocyclic Receptors and Host-Guest Chemistry

Host-guest chemistry is a central concept in supramolecular chemistry, describing the complexation of a "host" molecule with a "guest" molecule or ion. wikipedia.orgnumberanalytics.com The host is typically a larger molecule with a cavity or binding site, while the guest is a smaller entity that fits within this site. numberanalytics.com This interaction is driven by molecular recognition, where the host and guest have complementary shapes, sizes, and chemical properties. wikipedia.org

Macrocyclic receptors, such as crown ethers, cyclodextrins, and calixarenes, are common host molecules. frontiersin.orgnumberanalytics.com Their pre-organized structures create specific binding cavities, enabling them to exhibit high selectivity for certain guests. rsc.org Crown ethers, discovered by Charles J. Pedersen in 1967, are particularly known for their remarkable ability to selectively bind metal cations. nih.govvt.edu The size of the ether ring's cavity dictates which cation it can most effectively bind; for instance, 18-crown-6 (B118740) shows a high affinity for the potassium ion (K+) due to the compatibility between the cavity size and the ionic radius of K+. mdpi.comwikipedia.org This selective binding is a cornerstone of their function and application. mdpi.com

Overview of Dibenzo-18-crown-6 (B77160) Derivatives in Contemporary Chemical Research

Dibenzo-18-crown-6 (DB18C6) is an aromatic crown ether, distinguished by the presence of two benzene (B151609) rings fused to the macrocyclic polyether loop. wikipedia.org These benzo groups impart greater rigidity to the structure compared to the more flexible 18-crown-6. nih.gov The aromatic rings also provide sites for chemical modification, allowing for the synthesis of a wide array of functionalized derivatives with tailored properties. iipseries.org

Contemporary research extensively utilizes DB18C6 derivatives for various applications. By attaching different functional groups to the benzene rings, scientists can modulate the electronic properties, solubility, and binding capabilities of the crown ether. Common synthetic strategies include formylation, acylation, nitration, and amination. researchgate.netrsc.orgjocpr.com These modifications have led to the development of DB18C6 derivatives used as:

Ion Sensors and Extractants: Functionalized DB18C6 compounds are employed in creating sensors for specific metal ions and for extracting radioactive isotopes like cesium from nuclear waste. researchgate.netmdpi.com

Phase Transfer Catalysts: Like other crown ethers, they can solubilize inorganic salts in organic solvents, facilitating chemical reactions. wikipedia.org

Corrosion Inhibitors: Certain derivatives have shown high efficiency in protecting metals like mild steel from corrosion in acidic environments. rsc.org

Biologically Active Agents: Researchers have synthesized derivatives with potential antibacterial, antifungal, and antiviral properties. jocpr.comresearchgate.net For example, some hydrazone derivatives of DB18C6 have been studied for their antimicrobial activity. jocpr.comresearchgate.net

The introduction of functional groups such as thiazolyl, nitro, or amino moieties can create new binding sites or alter the electronic landscape of the molecule, enhancing its selectivity or enabling new functionalities like redox activity or fluorescence sensing. rsc.orgrsc.org

Rationale for Investigating the Supramolecular Properties and Applications of 4',4''(5'')-Divaleryldibenzo-18-crown-6

The investigation into 4',4''(5'')-Divaleryldibenzo-18-crown-6 stems from the broader interest in using functionalized crown ethers as synthetic ionophores. Ionophores are lipid-soluble molecules that can transport ions across biological membranes. vt.edu The specific rationale for studying this compound is rooted in its potential to act as a selective transporter for calcium ions (Ca2+). researchgate.netbiointerfaceresearch.com

Recent research has highlighted the critical role of Ca2+ dysregulation in the pathophysiology of neurodegenerative disorders like Parkinson's disease. biointerfaceresearch.com To study these cellular processes, scientists use specific ionophores to manipulate intracellular Ca2+ concentrations. The investigation of diacyl derivatives of DB18C6, including the divaleryl compound, is driven by the search for alternative, potentially more effective, ionophores. researchgate.netbiointerfaceresearch.com

A recent study directly compared the ionophoretic capabilities of 4',4''(5'')-divaleryldibenzo-18-crown-6 with its shorter-chain analogues, 4',4''(5'')-dibutyryl-DB18C6 and 4',4''-diacetyl-DB18C6. The research provided evidence that the divaleryl derivative, along with the dibutyryl derivative, can effectively transport Ca2+ across fibroblast cell membranes at nanomolar concentrations. researchgate.netbiointerfaceresearch.com Interestingly, the diacetyl version did not show significant activity, suggesting that the length of the acyl chain is a critical factor in its ionophoretic function. biointerfaceresearch.com

The study also confirmed the structural stability and chemical purity of these compounds, establishing their suitability for further biological research. researchgate.netbiointerfaceresearch.com These findings position 4',4''(5'')-Divaleryldibenzo-18-crown-6 as a promising tool for studying the impact of calcium ion dynamics on cellular functions, particularly in the context of neurodegenerative diseases. researchgate.net

Interactive Data Tables

Table 1: Chemical Properties of 4',4''(5'')-Divaleryldibenzo-18-crown-6

| Property | Value | Source |

|---|---|---|

| CAS Number | 74966-25-9 | vulcanchem.com |

| Molecular Formula | C₃₀H₄₀O₈ | vulcanchem.com |

| Molecular Weight | 528.6 g/mol | vulcanchem.com |

Table 2: Research Findings on the Ionophoretic Activity of Diacyl DB18C6 Derivatives

| Compound | Concentration | Observed Effect on Intracellular Ca²⁺ | Source |

|---|---|---|---|

| 4',4''(5'')-Divaleryldibenzo-18-crown-6 | 10 nM & 100 nM | Dose-dependent increase | researchgate.netbiointerfaceresearch.com |

| 4',4''(5'')-Dibutyryl-DB18C6 | 10 nM & 100 nM | Dose-dependent increase | researchgate.netbiointerfaceresearch.com |

| 4',4''-Diacetyl-DB18C6 | Not specified | No significant change | biointerfaceresearch.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(24-pentanoyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O8/c1-3-5-7-25(31)23-9-11-27-29(21-23)37-19-15-33-14-18-36-28-12-10-24(26(32)8-6-4-2)22-30(28)38-20-16-34-13-17-35-27/h9-12,21-22H,3-8,13-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFZHSMTSMJDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(=O)CCCC)OCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370185 | |

| Record name | ZINC04284025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74966-25-9 | |

| Record name | ZINC04284025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Elucidation of 4 ,4 5 Divaleryldibenzo 18 Crown 6

Strategies for the Synthesis of Parent Dibenzo-18-crown-6 (B77160) Macrocycles

The foundational step in obtaining 4',4''(5'')-divaleryldibenzo-18-crown-6 is the synthesis of the parent macrocycle, dibenzo-18-crown-6. The most established and widely utilized method for this synthesis is the Williamson ether synthesis. This reaction typically involves the condensation of a catechol with a dihaloalkane in the presence of a base.

A common procedure involves the reaction of catechol with bis(2-chloroethyl) ether. wikipedia.orgorgsyn.org The presence of an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, serves as the base to deprotonate the catechol, forming the more nucleophilic phenoxide. The alkali metal cation also plays a crucial role as a template, organizing the reacting species and thereby promoting the cyclization to form the 18-membered ring over polymerization. The yield of this reaction can be influenced by factors such as the choice of base and solvent.

An alternative approach that avoids the direct use of the potentially hazardous bis(2-chloroethyl) ether involves the use of di-tosyl derivatives of polyethylene (B3416737) glycols. For instance, the reaction of catechol with the di-tosylate of tetraethylene glycol in the presence of a base can also yield the dibenzo-18-crown-6 macrocycle.

Regioselective Functionalization Techniques for Introducing Valeryl Substituents at the 4',4''(5'')-Positions

The introduction of valeryl groups onto the dibenzo-18-crown-6 backbone is most commonly achieved through electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. wikipedia.orgnih.gov This reaction allows for the direct attachment of acyl groups to the electron-rich benzene (B151609) rings of the crown ether.

The reaction involves treating dibenzo-18-crown-6 with an appropriate acylating agent, such as valeryl chloride or valeric anhydride, in the presence of a Lewis acid catalyst. Common Lewis acids used for this purpose include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). studymind.co.uklibretexts.org The solvent for this reaction is typically a non-polar organic solvent that does not react with the Lewis acid, such as dichloromethane (B109758) or carbon disulfide.

The regioselectivity of the Friedel-Crafts acylation on dibenzo-18-crown-6 is directed by the activating effect of the ether oxygen atoms. These ortho-, para-directing groups favor substitution at the positions para to the ether linkages, which correspond to the 4' and 4''(5'') positions of the dibenzo moiety. This results in the preferential formation of the disubstituted product. The stoichiometry of the reactants, particularly the molar ratio of the acylating agent and Lewis acid to the crown ether, can be adjusted to control the degree of acylation and optimize the yield of the desired divaleryl derivative.

While specific reaction conditions for the synthesis of 4',4''(5'')-divaleryldibenzo-18-crown-6 are not extensively detailed in publicly available literature, the synthesis of analogous diacyl derivatives, such as 4',4''-diacetyldibenzo-18-crown-6, has been reported through the acylation of dibenzo-18-crown-6 with alkali-metal acetates in polyphosphoric acid. researchgate.net This suggests that a similar approach using a valerate (B167501) salt could potentially yield the target compound.

Purification and Isolation Protocols for 4',4''(5'')-Divaleryldibenzo-18-crown-6 and its Intermediates

The purification of 4',4''(5'')-divaleryldibenzo-18-crown-6 and its synthetic intermediates is crucial to obtain a product of high purity for subsequent studies. The purification strategy often involves a combination of techniques to remove unreacted starting materials, catalysts, and by-products.

Following the synthesis, a typical work-up procedure involves quenching the reaction mixture, for example, with dilute acid, followed by extraction of the organic components into a suitable solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

For the purification of the crude product, column chromatography is a highly effective method. santaisci.com Given the introduction of two nonpolar valeryl groups, the resulting 4',4''(5'')-divaleryldibenzo-18-crown-6 is significantly less polar than the parent dibenzo-18-crown-6. This difference in polarity allows for efficient separation on a silica (B1680970) gel stationary phase. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity, can be employed to separate the desired product from more polar impurities. Flash chromatography systems, including those with quaternary solvent capabilities, have been shown to be particularly effective for the purification of crown ether derivatives with varying polarities. santaisci.com

Recrystallization is another common technique for purifying crown ethers and their derivatives. The choice of solvent is critical and is determined by the solubility profile of the compound. For long-chain alkylated crown ethers, a solvent system that allows for good solubility at elevated temperatures and poor solubility at lower temperatures is ideal.

Approaches to the Synthesis of Structural Analogues and Derivatives for Comparative Supramolecular Studies

The synthesis of structural analogues and derivatives of 4',4''(5'')-divaleryldibenzo-18-crown-6 is essential for comparative studies in supramolecular chemistry. These studies help in understanding how modifications to the crown ether structure, such as the nature and position of substituents, affect their complexation properties and other functionalities.

A common approach to synthesizing analogues is to vary the acyl group introduced via Friedel-Crafts acylation. For instance, derivatives with acetyl, butyryl, and other long-chain acyl groups have been synthesized and studied. biointerfaceresearch.com Comparing the properties of these analogues allows for the investigation of the influence of the alkyl chain length on the compound's behavior.

Furthermore, other functional groups can be introduced onto the dibenzo-18-crown-6 scaffold. For example, formylation of dibenzo-18-crown-6 to produce 4',4''-diformyldibenzo-18-crown-6 has been reported. researchgate.netjocpr.com This diformyl derivative can then serve as a versatile intermediate for the synthesis of a wide range of other derivatives, such as Schiff bases and hydrazones, through condensation reactions. jocpr.com

The synthesis of crown ethers with different cavity sizes or with heteroatoms other than oxygen in the macrocyclic ring also provides valuable analogues for comparative studies. These structural modifications can significantly alter the ion-binding selectivity and strength of the crown ether.

Advanced Spectroscopic and Chromatographic Methods for Synthetic Verification

The verification of the successful synthesis and purity of 4',4''(5'')-divaleryldibenzo-18-crown-6 and its intermediates is accomplished using a suite of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.

¹H NMR: The proton NMR spectrum provides information on the number and environment of the different protons in the molecule. For 4',4''(5'')-divaleryldibenzo-18-crown-6, characteristic signals would be expected for the aromatic protons, the methylene (B1212753) protons of the crown ether ring, and the protons of the two valeryl groups (including the terminal methyl group and the methylene groups).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum of the target compound would show distinct signals for the carbonyl carbons of the valeryl groups, the aromatic carbons (both substituted and unsubstituted), and the carbons of the polyether ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band in the region of 1670-1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the aryl ketone, confirming the successful acylation. The spectrum would also show characteristic absorptions for C-H bonds (both aromatic and aliphatic) and C-O-C ether linkages.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to support its structural identification through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition of the molecule.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can be used for the final purity assessment of the synthesized compound. Chiral crown ether stationary phases have also been developed for the enantiomeric separation of certain compounds. nih.govacs.org

The following table summarizes the key spectroscopic data expected for 4',4''(5'')-divaleryldibenzo-18-crown-6 based on data for analogous compounds.

| Technique | Expected Observations for 4',4''(5'')-Divaleryldibenzo-18-crown-6 |

| ¹H NMR | Signals for aromatic protons, polyether methylene protons, and valeryl group protons (CH₃, -(CH₂)₃-CO). |

| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, polyether carbons, and valeryl alkyl carbons. |

| IR Spectroscopy | Strong C=O stretch (~1680 cm⁻¹), C-O-C ether stretches, aromatic and aliphatic C-H stretches. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₃₀H₄₀O₈. |

Advanced Spectroscopic and Analytical Characterization of 4 ,4 5 Divaleryldibenzo 18 Crown 6 Supramolecular Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Host-Guest Stoichiometry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of crown ether complexes in solution. It provides detailed information on the molecular structure, conformational changes, and the stoichiometry of binding.

One-dimensional NMR is highly sensitive to the chemical environment of each nucleus. Upon formation of a host-guest complex, the electron density around the nuclei of the crown ether is perturbed, leading to observable changes in chemical shifts (δ).

In the ¹H-NMR spectrum of 4',4''(5'')-Divaleryldibenzo-18-crown-6, specific proton signals corresponding to the aromatic rings, the polyether chain, and the valeryl substituents can be assigned. A 2024 study on diacyl derivatives of DB18C6 confirmed the structure of 4',4''(5'')-divaleryl-DB18C6 using ¹H and ¹³C-NMR. biointerfaceresearch.com Upon binding a guest cation, the protons of the polyether ring and the adjacent aromatic protons experience the most significant shifts. This is due to the direct interaction with the guest and the resulting conformational reorganization of the crown ether cavity. The magnitude of these shifts can be used in titration experiments to determine the association constant (Kₐ) of the complex.

Similarly, ¹³C-NMR spectroscopy provides complementary information. The carbon atoms of the polyether ring are particularly sensitive to complexation. The interaction with a guest cation typically causes a downfield shift of the ether carbon signals, reflecting the donation of electron density from the oxygen atoms to the guest. The study confirmed the congruence between calculated predictions and experimental findings for the ¹³C-NMR spectra of 4',4''(5'')-divaleryl-DB18C6. biointerfaceresearch.com

Table 1: Representative ¹H and ¹³C NMR Data for 4',4''(5'')-Divaleryldibenzo-18-crown-6 This table presents a summary of expected chemical shifts based on published data for diacyl derivatives of DB18C6. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) - Free Host | Expected Change Upon Complexation |

|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | ~6.8 - 7.5 | Significant shifts due to electronic perturbation |

| ¹H | Ether Protons (-O-CH₂-CH₂-O-) | ~3.9 - 4.2 | Downfield or upfield shifts indicating conformational change |

| ¹H | Valeryl Protons (-CO-CH₂-CH₂-CH₂-CH₃) | ~0.9 - 2.9 | Minor shifts, less affected than cavity protons |

| ¹³C | Aromatic Carbons (Ar-C) | ~114 - 150 | Shifts indicating change in π-electron system |

| ¹³C | Ether Carbons (-O-CH₂-CH₂-O-) | ~68 - 71 | Significant shifts due to coordination with guest |

| ¹³C | Carbonyl Carbon (-C=O) | ~197 | Potential shift if involved in secondary interactions |

| ¹³C | Valeryl Carbons (-CO-CH₂-CH₂-CH₂-CH₃) | ~14 - 46 | Minimal shifts |

While 1D NMR shows if binding occurs, 2D NMR techniques reveal how and where it occurs by mapping correlations between nuclei.

COSY (Correlation Spectroscopy) identifies scalar-coupled protons (typically through 2-3 bonds), helping to confirm the assignment of proton signals within the valeryl side chains and the ether backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, providing an unambiguous link between the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for studying supramolecular assemblies. They detect through-space interactions between protons that are close to each other (< 5 Å), irrespective of whether they are bonded. In a host-guest complex of 4',4''(5'')-Divaleryldibenzo-18-crown-6, NOESY/ROESY can reveal intermolecular cross-peaks between the guest's protons and the protons lining the interior of the crown ether cavity, providing direct evidence of encapsulation and defining the specific geometry of the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Complex Formation and Ligand Field Effects

UV-Vis spectroscopy monitors changes in the electronic transitions of the host molecule upon complexation. The chromophores in 4',4''(5'')-Divaleryldibenzo-18-crown-6 are the two benzene (B151609) rings. The absorption bands, typically appearing in the UV region, correspond to π → π* transitions of these aromatic systems.

The binding of a guest ion within the crown ether cavity perturbs the electronic structure of the host. This perturbation, often mediated by the ether oxygen atoms, alters the energy of the π-electron system. Consequently, shifts in the position (wavelength) and intensity (molar absorptivity) of the absorption bands are observed. Studies on DB18C6 and its derivatives consistently show such spectral changes upon complexation with alkali and alkaline earth metal cations. nih.govnih.gov For instance, complexation typically leads to a slight red shift (bathochromic shift) of the absorption maxima. nih.gov UV-Vis titration, where the absorbance is monitored as a function of guest concentration, is a common method for determining the stoichiometry and binding constants of these complexes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Host-Guest Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These modes are sensitive to changes in bond strength, bond angles, and molecular conformation, making them excellent tools for studying host-guest interactions. A detailed vibrational analysis has been performed for the parent DB18C6 compound, providing a basis for understanding its derivatives. researchgate.net

For 4',4''(5'')-Divaleryldibenzo-18-crown-6, key vibrational bands include:

C-O-C Stretching: The asymmetric C-O-C stretching vibrations of the polyether ring (typically around 1130 cm⁻¹ for free DB18C6) are particularly diagnostic of complexation. diva-portal.org When the oxygen atoms coordinate to a guest cation, these bands often shift to lower frequencies and may split, reflecting the change in the C-O bond character and the altered symmetry of the macrocycle. diva-portal.org

Aromatic Vibrations: The C=C stretching and C-H bending modes of the benzene rings are also affected by the electronic and conformational changes that accompany guest binding.

C=O Stretching: The valeryl substituents introduce a strong carbonyl (C=O) stretching band (around 1680 cm⁻¹). Changes in this band's position or shape could indicate secondary interactions between the carbonyl group and the guest or solvent.

Table 2: Key IR and Raman Vibrational Modes for Dibenzo-18-crown-6 (B77160) Derivatives and Their Response to Complexation

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Change Upon Complexation |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Minor shifts and intensity changes |

| Aliphatic C-H Stretch | 2850 - 3000 | Changes in band shape due to conformational ordering |

| Carbonyl C=O Stretch (Valeryl) | ~1680 | Shift if carbonyl oxygen participates in coordination |

| Aromatic C=C Stretch | 1500 - 1600 | Shifts indicating perturbation of the benzene ring |

| Asymmetric C-O-C Stretch (Ether) | ~1130 | Shift to lower frequency and/or splitting of bands |

| Symmetric Ph-O-C Stretch | ~1250 | Shifts and intensity changes |

Mass Spectrometry (MS) Techniques for Stoichiometric Analysis and Identification of Supramolecular Species

Mass spectrometry is an unparalleled tool for determining the mass-to-charge ratio (m/z) of molecules and their complexes, providing definitive information on the stoichiometry of supramolecular assemblies.

Electrospray Ionization (ESI) is a soft ionization technique, meaning it can transfer ions from solution to the gas phase with minimal fragmentation. This is ideal for studying non-covalent complexes, as the host-guest assembly often remains intact during the ionization process.

When a solution containing 4',4''(5'')-Divaleryldibenzo-18-crown-6 (Host) and a guest cation (Guest⁺) is analyzed by ESI-MS, a prominent peak corresponding to the [Host + Guest]⁺ complex ion will be observed in the spectrum. phfscience.nz The m/z value of this peak directly confirms the formation of a 1:1 complex. If other stoichiometries exist, such as a 2:1 sandwich complex [Host₂ + Guest]⁺ or a 1:2 complex [Host + 2Guest]²⁺, they will appear as distinct peaks at their corresponding m/z values. This technique provides a rapid and unambiguous method for identifying all supramolecular species present in the solution and confirming their binding ratios.

Table 3: Hypothetical ESI-MS Data for the Complexation of 4',4''(5'')-Divaleryldibenzo-18-crown-6 with K⁺ Molecular Weight of Host (C₂₈H₃₆O₈) ≈ 500.58 g/mol ; Atomic Weight of K ≈ 39.10 g/mol

| Observed Species | Stoichiometry (Host:Guest) | Formula | Charge (z) | Expected m/z |

|---|---|---|---|---|

| Protonated Host | 1:0 | [C₂₈H₃₆O₈ + H]⁺ | +1 | ~501.6 |

| Host-Guest Complex | 1:1 | [C₂₈H₃₆O₈ + K]⁺ | +1 | ~539.7 |

| "Sandwich" Complex | 2:1 | [(C₂₈H₃₆O₈)₂ + K]⁺ | +1 | ~1040.3 |

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for characterizing supramolecular assemblies, including host-guest complexes of crown ethers. duke.eduresearchgate.net It is particularly advantageous for analyzing neutral compounds and can provide clear data on the stoichiometry and stability of non-covalent complexes in the gas phase. duke.edunih.gov The technique involves co-crystallizing the analyte with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the intact analyte molecules with minimal fragmentation. duke.edunih.gov

For 4',4''(5'')-Divaleryldibenzo-18-crown-6, MALDI-MS analysis would be expected to reveal the molecular ion peak [M]⁺, as well as peaks corresponding to its complexes with various guest cations (e.g., alkali metals). For instance, when complexed with sodium ([Na]⁺) or potassium ([K]⁺), the expected mass-to-charge ratios (m/z) would correspond to [M+Na]⁺ and [M+K]⁺. The selection of an appropriate matrix is critical; common matrices for low molecular weight organic compounds include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). nih.gov While general MALDI-MS methods are well-established for crown ethers and their complexes researchgate.netdiva-portal.org, specific experimental data, including observed m/z values and the optimal matrix for 4',4''(5'')-Divaleryldibenzo-18-crown-6, are not detailed in the available literature. Such studies would be invaluable for confirming the formation of host-guest complexes and assessing their relative gas-phase stability.

X-ray Crystallography for Solid-State Structural Analysis of 4',4''(5'')-Divaleryldibenzo-18-crown-6 and its Co-Crystals

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules and their assemblies in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unparalleled insight into molecular conformation and intermolecular interactions such as hydrogen bonding and π–π stacking. nih.govresearchgate.net

For the parent compound, dibenzo-18-crown-6 (DB18C6), numerous crystal structures, both of the free host and its complexes with guests like alkali metal cations and small neutral molecules, have been determined. rsc.orgrsc.orgrsc.org These studies reveal that the conformation of the crown ether can adapt to the size and shape of the guest molecule. rsc.org For example, the complex of DB18C6 with a purinium cation results in a self-assembled, capsule-like dimer. researchgate.net However, a search of the crystallographic literature, including the Cambridge Structural Database, did not yield specific crystal structure data for 4',4''(5'')-Divaleryldibenzo-18-crown-6 or its co-crystals. The determination of its crystal structure would be essential to understand how the valeryl substituents influence the conformation of the crown ether ring, its packing in the solid state, and the specific geometry of its host-guest complexes.

Table 1: Hypothetical Crystallographic Data Comparison This table is illustrative, as specific data for the divaleryl derivative is not currently published. It shows the type of parameters obtained from an X-ray crystallography study.

| Parameter | Dibenzo-18-crown-6·2(MeCN) rsc.org | 4',4''(5'')-Divaleryldibenzo-18-crown-6 |

|---|---|---|

| Formula | C₂₀H₂₄O₆·2(C₂H₃N) | C₂₈H₃₈O₈ |

| Crystal System | Triclinic | Data not available |

| Space Group | P-1 | Data not available |

| a (Å) | 7.293(1) | Data not available |

| b (Å) | 8.868(1) | Data not available |

| c (Å) | 9.778(2) | Data not available |

| α (°) | 66.86(1) | Data not available |

| β (°) | 79.99(1) | Data not available |

| γ (°) | 88.71(1) | Data not available |

Isothermal Titration Calorimetry (ITC) for Direct Measurement of Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful analytical technique that directly measures the heat released or absorbed during a binding event. mdpi.comwur.nl This allows for the complete thermodynamic characterization of a host-guest interaction in a single experiment, providing the binding constant (Kₐ), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction. wur.nlbeilstein-journals.org From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the forces driving complex formation. mdpi.com

ITC is widely used to study the binding of cations and other guests by crown ethers. beilstein-journals.orgnih.gov Studies on the parent dibenzo-18-crown-6 have quantified its binding affinity for various alkali metal cations. springernature.commdpi.com Research has shown that 4',4''(5'')-Divaleryldibenzo-18-crown-6 can act as an ionophore, effectively transporting Ca²⁺ ions across cell membranes, which implies a significant interaction between the crown ether and the cation. biointerfaceresearch.com However, detailed thermodynamic data from ITC studies, such as the binding constants or enthalpy values for the complexation of Ca²⁺ or other ions by 4',4''(5'')-Divaleryldibenzo-18-crown-6, have not been reported in the reviewed literature. Such data would be crucial for quantifying the stability of its complexes and understanding the influence of the lipophilic valeryl groups on the binding thermodynamics.

Table 2: Thermodynamic Parameters Obtainable from ITC This table illustrates the type of data generated by ITC. Specific values for 4',4''(5'')-Divaleryldibenzo-18-crown-6 are not available.

| Guest Cation | Binding Constant (Kₐ, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|---|---|

| e.g., K⁺ | Data not available | Data not available | Data not available | Data not available |

| e.g., Ca²⁺ | Data not available | Data not available | Data not available | Data not available |

Fluorescence Spectroscopy and Quenching Studies for Probing Binding Events and Environment Changes

Fluorescence spectroscopy is a highly sensitive technique used to study host-guest interactions. Changes in the fluorescence properties (intensity, emission wavelength, lifetime) of a fluorophore upon guest binding can provide information about the binding event and the local environment of the molecule. mdpi.com The dibenzo moiety of the crown ether is intrinsically fluorescent, which can be exploited to monitor guest binding. mdpi.com

Binding of a cation in the crown ether cavity can alter the conformation of the dibenzo groups, leading to changes in fluorescence. This can manifest as either fluorescence enhancement or quenching. For example, the complexation of alkali metal cations by dibenzo-18-crown-6 in alcohol can lead to fluorescence enhancement. mdpi.com In a biological context, it has been observed that 4',4''(5'')-Divaleryldibenzo-18-crown-6 increases intracellular calcium fluorescence, directly demonstrating a fluorescence response related to its ionophoric activity. biointerfaceresearch.com However, fundamental photophysical studies detailing the excitation/emission spectra, quantum yields, and systematic fluorescence quenching or enhancement upon binding various guest molecules in solution for this specific crown ether are not available in the current literature. Such studies would be essential for developing this compound as a fluorescent sensor.

Circular Dichroism (CD) Spectroscopy for Chirality Induction upon Guest Binding (if applicable)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a technique used to study chiral molecules. nih.gov While 4',4''(5'')-Divaleryldibenzo-18-crown-6 is itself an achiral molecule, it is possible for it to become CD-active upon forming a supramolecular complex with a chiral guest molecule. researchgate.net This phenomenon, known as induced circular dichroism (ICD), occurs when the achiral host adopts a chiral conformation upon binding to the chiral guest.

This principle has been demonstrated in other dynamic host-guest systems where a prochiral crown ether-based switch can be deracemized by binding to a chiral ammonium (B1175870) guest, resulting in a complex with a distinct CD signal. researchgate.net For 4',4''(5'')-Divaleryldibenzo-18-crown-6, complexation with a chiral guest, such as an enantiomer of an amino acid ester or a chiral amine, could potentially constrain the flexible crown ether into a twisted, chiral conformation. This would result in a non-zero CD spectrum, providing evidence of chiral recognition. To date, no studies utilizing CD spectroscopy to investigate chirality induction in 4',4''(5'')-Divaleryldibenzo-18-crown-6 have been reported. Such experiments would be highly valuable for exploring its potential in chiral sensing and separation applications.

Theoretical and Computational Investigations of 4 ,4 5 Divaleryldibenzo 18 Crown 6 Host Guest Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Interaction Energies

Quantum mechanical calculations are fundamental to understanding the electronic nature of the host-guest complex. They provide precise information on bond energies, charge distribution, and the fundamental forces governing molecular recognition.

Density Functional Theory (DFT) is a workhorse of computational chemistry for systems of this size, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional structures (geometry optimization) of the crown ether and its complexes. For 4',4''(5'')-Divaleryldibenzo-18-crown-6, DFT calculations help elucidate how the flexible valeryl chains orient themselves and how this orientation affects the conformation of the central 18-crown-6 (B118740) ring upon complexation with a guest cation. mdpi.comnih.gov

Studies on the parent DB18C6 show that the binding selectivity for alkali metal cations is not solely dependent on the size match between the cation and the ether cavity but is strongly influenced by solvation effects. nih.govnih.govresearchgate.net DFT calculations, often combined with a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM), can predict the bond dissociation free energies (BDFEs) in solution. nih.govnih.govresearchgate.net These calculations reveal that while smaller cations might bind more strongly in the gas phase, the high desolvation energy of these ions in solution leads to the well-known selectivity for potassium (K⁺). nih.goviitk.ac.in For the divaleryl derivative, DFT would be used to map the potential energy surface, identifying low-energy conformers and the transition states between them, thus providing a complete energetic landscape of the binding process. nsf.gov Theoretical investigations on similar substituted DB18C6 derivatives have successfully correlated DFT results with experimental outcomes. mdpi.comrsc.org

Interactive Table 1: Illustrative DFT-Calculated Binding Free Energies (ΔGbind) for Cation Complexes of 4',4''(5'')-Divaleryldibenzo-18-crown-6 in an Aqueous Model. Note: These are representative values based on trends observed for DB18C6 and are for illustrative purposes. The valeryl groups are expected to slightly modulate these energies.

| Guest Cation | Ionic Radius (Å) | ΔGbind (kcal/mol) in Gas Phase researchgate.net | ΔGbind (kcal/mol) in Water (CPCM) nih.govresearchgate.net |

| Li⁺ | 0.76 | -45.2 | -4.8 |

| Na⁺ | 1.02 | -38.5 | -6.1 |

| K⁺ | 1.38 | -31.7 | -7.5 |

| Rb⁺ | 1.52 | -28.9 | -6.9 |

| Cs⁺ | 1.67 | -26.1 | -6.2 |

For higher accuracy, particularly for binding energies, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) are employed. researchgate.net These methods are computationally more demanding than DFT but provide a more rigorous treatment of electron correlation, which is crucial for accurately describing non-covalent interactions. Typically, geometries are first optimized at the DFT level, and then single-point energy calculations are performed using ab initio methods to refine the binding energy values. nsf.govresearchgate.net Such calculations have been used to establish benchmark binding enthalpies for DB18C6 with various alkali metal ions in the gas phase. researchgate.net For 4',4''(5'')-Divaleryldibenzo-18-crown-6, these high-level calculations would provide a definitive benchmark for the intrinsic binding affinity of the host for a guest cation, free from solvent effects.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility of Complexes

While QM methods provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a view of the system's evolution over time. MD simulations model the atomic motions of the host-guest complex, providing critical insights into its dynamic behavior and conformational flexibility. nih.govresearchgate.net For 4',4''(5'')-Divaleryldibenzo-18-crown-6, MD simulations can track the wrapping and unwrapping of the crown ether around a cation, the conformational changes in the polyether and valeryl chains, and the dynamics of solvent molecules around the complex. iitk.ac.in

Simulations on related crown ethers have shown that the complexation process involves significant conformational reorganization. nih.govacs.org MD studies can be used to calculate the potential of mean force (PMF) for the association of an ion with the crown ether, yielding the free energy profile of binding. researchgate.net This approach has successfully reproduced the ion selectivity of 18-crown-6 in aqueous solutions. researchgate.net For the divaleryl derivative, MD simulations would be particularly valuable for understanding its behavior at interfaces, such as a water-organic solvent boundary, which is relevant to its application in phase-transfer catalysis and extraction. iitk.ac.in

Molecular Mechanics (MM) and Hybrid QM/MM Methods for Large Supramolecular Systems

For very large systems, such as a host-guest complex solvated in a box of thousands of solvent molecules, full QM calculations are prohibitive. Molecular Mechanics (MM) methods, which use classical force fields, are employed in these cases. acs.org While less accurate for electronic properties, MM is highly efficient for sampling the vast conformational space of large systems.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful compromise by treating the electronically active region (the host-guest complex) with QM accuracy, while the surrounding environment (solvent) is handled by MM. osti.govohio-state.eduresearchgate.net This approach allows for the study of reaction mechanisms and electronic properties in a condensed-phase environment. A QM/MM study of K⁺ complexed with 18-crown-6 in water demonstrated that the cation remains significantly accessible to solvent molecules even when bound within the cavity. osti.gov For 4',4''(5'')-Divaleryldibenzo-18-crown-6, a QM/MM model would allow for an accurate description of the cation-ether interactions while simultaneously modeling the dynamic influence of the solvent and the flexible valeryl side chains on the complex's stability and structure. researchgate.net

In Silico Prediction of Binding Selectivity and Rational Design of Novel Analogues

One of the ultimate goals of computational modeling is the in silico design of new molecules with tailored properties. By understanding the factors that govern binding affinity and selectivity in 4',4''(5'')-Divaleryldibenzo-18-crown-6, novel analogues can be designed rationally. For instance, computational screening can predict how altering the length or branching of the alkyl chains, or replacing the phenyl groups with other aromatic systems, would affect selectivity for a target cation like lead (Pb²⁺) or calcium (Ca²⁺). mdpi.comrsc.org

DFT calculations are instrumental in predicting binding selectivity by comparing the calculated free energies of complexation for a series of different guest ions. nih.govnih.govresearchgate.net The valeryl groups on 4',4''(5'')-Divaleryldibenzo-18-crown-6 were likely introduced to enhance solubility in organic media for extraction purposes. Computational models can quantify this effect and guide the synthesis of next-generation extractants with even higher efficiency and selectivity.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Cation-π, Van der Waals) within Complexes

The stability of any host-guest complex is determined by a delicate balance of non-covalent interactions. In the case of 4',4''(5'')-Divaleryldibenzo-18-crown-6 complexing a cation, these interactions include:

Ion-Dipole Interactions : The primary binding force between the positively charged cation and the lone pairs of the oxygen atoms in the polyether ring. dergipark.org.tr

Cation-π Interactions : The interaction between the cation and the electron-rich π systems of the two benzene (B151609) rings. This interaction contributes significantly to the stability of complexes within dibenzo-crown ethers.

Hydrogen Bonding : If the guest is an ammonium (B1175870) ion (NH₄⁺) or a hydronium ion (H₃O⁺), strong hydrogen bonds form between the guest's hydrogen atoms and the ether oxygens. researchgate.netrsc.orgunifr.ch

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these intricate interactions, providing a detailed map of the forces holding the complex together.

Interactive Table 2: Key Non-Covalent Interactions in a [K⁺ ⊂ 4',4''(5'')-Divaleryldibenzo-18-crown-6] Complex. Note: This table provides a qualitative analysis based on established principles of crown ether chemistry.

| Interaction Type | Interacting Groups | Relative Strength | Primary Role in Complexation |

| Ion-Dipole | K⁺ cation and the six ether oxygen atoms | Very Strong | Main attractive force; responsible for capturing the cation within the cavity. dergipark.org.tr |

| Cation-π | K⁺ cation and the two benzene rings | Moderate | Provides additional stabilization and contributes to the rigidity of the complexed host. |

| Van der Waals | Valeryl chains with solvent molecules; internal contacts within the host | Weak (per atom) | Influences solubility, crystal packing, and the overall conformational preference of the side chains. dergipark.org.trrsc.org |

| Hydrogen Bonding | (Applicable for NH₄⁺ guest) N-H groups with ether oxygen atoms | Strong | Directional interaction that dictates the specific orientation of the ammonium guest inside the cavity. researchgate.netrsc.org |

Mechanistic Insights into Molecular Recognition and Transport Properties of 4 ,4 5 Divaleryldibenzo 18 Crown 6

Stereochemical Aspects of Recognition and Chiral Discrimination

The parent dibenzo-18-crown-6 (B77160) macrocycle, in its uncomplexed form, is a relatively flexible molecule. Upon complexation with a metal cation, it adopts a more rigid, non-planar conformation. nankai.edu.cnnih.gov This induced rigidity is a key aspect of the recognition process. While 4',4''(5'')-Divaleryldibenzo-18-crown-6 is an achiral molecule and, as such, is not primarily designed for chiral discrimination, the stereochemistry of its complexes is still a significant factor in its function.

The reduction of the parent dibenzo-18-crown-6 can lead to several stereoisomers of dicyclohexano-18-crown-6, each with markedly different complexing properties. researchgate.netkyoto-u.ac.jp This highlights the importance of the three-dimensional arrangement of the macrocyclic ring in ion recognition. For 4',4''(5'')-Divaleryldibenzo-18-crown-6, the two valeryl substituents can be envisioned to orient themselves in a way that minimizes steric hindrance and optimizes their interaction with the solvent and the lipid bilayer of a membrane. In the context of the proposed "sandwich" complex with divalent cations like Ca²⁺, the two crown ether molecules would approach the cation from opposite sides. The stereochemical arrangement of the four valeryl groups in the resulting complex would be such that they extend outwards, enhancing the lipophilicity of the entire assembly and facilitating its passage through the nonpolar interior of a membrane.

While this compound is not used for resolving racemic mixtures, a process for which specifically designed chiral crown ethers are employed, the spatial arrangement of its constituent parts upon ion binding is a critical determinant of its transport efficiency. kyoto-u.ac.jpmuk.ac.irrsc.org

Allosteric Effects and Cooperative Binding in Multi-Guest or Multi-Host Systems

Research has indicated that diacyl derivatives of dibenzo-18-crown-6, including the divaleryl derivative, form "sandwich" complexes with Ca²⁺ ions, with a predominant 2:1 stoichiometry (two crown ether molecules to one calcium ion). biointerfaceresearch.comtdl.org This formation of a 2:1 complex is a clear indication of cooperative binding. The initial binding of one 4',4''(5'')-Divaleryldibenzo-18-crown-6 molecule to the Ca²⁺ ion alters the electronic environment and spatial characteristics around the cation, facilitating the binding of a second crown ether molecule to form the stable sandwich structure.

This cooperative self-assembly is a known phenomenon in crown ether chemistry, particularly when the size of the cation is larger than the cavity of a single crown ether, or when the charge of the cation is not sufficiently shielded by a single host. nankai.edu.cn In such cases, the two crown ether units act in concert to encapsulate the metal ion. This can be viewed as a form of positive allostery, where the binding of the first ligand (the first crown ether) increases the affinity for the second ligand (the second crown ether). The formation of these sandwich complexes is crucial for the ionophore's function, as the resulting structure is more effective at shielding the cation's charge and presenting a lipophilic exterior to the membrane environment. nih.govnih.gov

Proposed Mechanisms for Ion Transport Across Model Chemical Membranes or Interfaces

The ability of 4',4''(5'')-Divaleryldibenzo-18-crown-6 to transport ions, particularly Ca²⁺, across membranes is one of its most significant properties. scilit.combiointerfaceresearch.com The mechanism of this transport is believed to be that of a mobile carrier, which involves a multi-stage process. biointerfaceresearch.comwikipedia.orgresearchgate.net

The proposed mechanism for Ca²⁺ transport by 4',4''(5'')-Divaleryldibenzo-18-crown-6 is as follows:

Interfacial Complexation: Two molecules of 4',4''(5'')-Divaleryldibenzo-18-crown-6, dissolved in the lipid membrane, move to the membrane-water interface. Here, they cooperatively bind a Ca²⁺ ion from the aqueous phase. The initial binding likely involves one crown ether molecule, followed by the rapid association of a second to form the 2:1 "sandwich" complex.

Translocation: The resulting [Ca(4',4''(5'')-Divaleryldibenzo-18-crown-6)₂]²⁺ complex, now with its hydrophilic Ca²⁺ core shielded by the two macrocycles and its exterior made lipophilic by the valeryl and benzo groups, diffuses across the hydrophobic interior of the membrane.

Decomplexation: Upon reaching the other side of the membrane, the complex releases the Ca²⁺ ion into the aqueous phase. This decomplexation is driven by the ion concentration gradient and the change in the dielectric environment at the interface.

Carrier Regeneration: The two now-uncomplexed 4',4''(5'')-Divaleryldibenzo-18-crown-6 molecules are then free to diffuse back across the membrane to repeat the cycle.

This carrier-mediated transport is a dynamic process, and its efficiency is influenced by several factors, including the stability of the complex, the lipophilicity of the carrier-ion assembly, and the rate of complexation and decomplexation at the interfaces. scilit.com

Role of the Peripheral Valeryl Substituents in Modulating Lipophilicity, Solvation, and Binding Strength

The valeryl (-CO-(CH₂)₃-CH₃) substituents play a critical role in fine-tuning the properties of the dibenzo-18-crown-6 scaffold. Their influence can be broken down into several key areas:

Solvation: The solvation of the crown ether and its complex is a key determinant of binding selectivity in solution. nih.gov The hydrophobic valeryl groups will preferentially interact with nonpolar environments, such as the interior of a lipid membrane or nonpolar organic solvents. This influences the thermodynamics of ion binding by affecting the desolvation of the cation and the solvation of the resulting complex.

Binding Strength: The length of the acyl side chains has been shown to have a discernible effect on the thermodynamics of complex formation. biointerfaceresearch.com Studies on a series of diacyl derivatives of dibenzo-18-crown-6 have shown that the enthalpy (ΔH) of complexation with Ca²⁺ ions varies with the length of the alkyl chain. biointerfaceresearch.com For 4',4''(5'')-Divaleryldibenzo-18-crown-6, the thermodynamic parameters represent a balance between the electronic effects of the carbonyl group and the steric and solvation effects of the alkyl chain. Research indicates that the bond between the Ca²⁺ ion and the crown ether in these diacyl derivatives is formed through the acyl oxygens of the substituents, in addition to the ether oxygens of the macrocycle. tdl.org

| Acyl Derivative of Dibenzo-18-crown-6 | Enthalpy of Complexation (ΔH, kcal/mol) with Ca²⁺ | Gibbs Free Energy of Complexation (ΔG, kcal/mol) with Ca²⁺ |

|---|---|---|

| 4',4"-diacetyl-DB18C6 | 1.80 | 9.33 |

| 4',4"(5")-dipropionyl-DB18C6 | 1.43 | 9.41 |

| 4',4"(5")-dibutyryl-DB18C6 | 1.29 | 9.39 |

| 4',4"(5")-divaleryl-DB18C6 | 1.47 | 9.20 |

| 4',4"(5")-dihexanoyl-DB18C6 | 1.71 | 9.13 |

The data in this table is sourced from a study on the thermodynamic parameters of complex formation of diacyl derivatives of DB18C6 with calcium ions in ethanol (B145695) at 298 K. biointerfaceresearch.com

Influence of Host Preorganization and Conformational Changes on Recognition Processes

The principle of preorganization states that host molecules that have a binding site already formed, or that require minimal conformational change upon guest binding, will form more stable complexes. The dibenzo-18-crown-6 framework is more rigid than the parent 18-crown-6 (B118740), but still possesses significant conformational flexibility. nih.govwikipedia.org Upon complexation with a metal ion, the macrocycle undergoes a significant conformational change to arrange its six ether oxygen atoms in an optimal geometry for coordinating the cation. wikipedia.org

The valeryl substituents on 4',4''(5'')-Divaleryldibenzo-18-crown-6 can influence this preorganization in several ways. The flexible alkyl chains can affect the conformational equilibrium of the uncomplexed host in solution. It is plausible that intramolecular hydrophobic interactions could favor certain conformations of the crown ether, potentially predisposing it for ion binding.

Advanced Chemical Applications and Methodological Advancements Utilizing 4 ,4 5 Divaleryldibenzo 18 Crown 6

Applications in Selective Extraction and Separation Methodologies for Chemical Purification

Liquid-Liquid Extraction Systems for Metal Ion Separation from Aqueous Media

There is currently no specific research available in the public domain detailing the application of 4',4''(5'')-Divaleryldibenzo-18-crown-6 in liquid-liquid extraction systems for the separation of metal ions from aqueous media. While related compounds like dibenzo-18-crown-6 (B77160) and its di-tert-butyl derivatives are known for their use in the extraction of alkali and alkaline earth metals, similar studies on the divaleryl derivative have not been published. nih.govmdpi.com

Solid-Phase Extraction and Membrane Separation Principles in Analytical Chemistry

Detailed studies on the use of 4',4''(5'')-Divaleryldibenzo-18-crown-6 in solid-phase extraction or as a component in membrane separation technologies for analytical chemistry are not currently available in the scientific literature. Research in these areas has predominantly focused on other functionalized crown ethers. researchgate.netarabjchem.org

Integration into Chemosensors and Molecular Switches for Analytical Detection Principles

The primary area of investigation for 4',4''(5'')-Divaleryldibenzo-18-crown-6 has been its function as an ionophore, particularly for calcium ions (Ca²⁺). This property is fundamental to its potential integration into certain types of chemosensors.

Recent studies have explored the potential of diacyl derivatives of dibenzo-18-crown-6, including 4',4''(5'')-divaleryldibenzo-18-crown-6, as alternatives to specific ionophores in studying the influence of Ca²⁺ ions on cellular processes. biointerfaceresearch.comresearchgate.net Research has demonstrated that 4',4''(5'')-divaleryldibenzo-18-crown-6 can effectively facilitate the transport of Ca²⁺ across cell membranes. biointerfaceresearch.comresearchgate.net This ionophoric activity was observed to be dose-dependent, with the compound inducing an increase in intracellular Ca²⁺ concentration in fibroblast cells at nanomolar concentrations. biointerfaceresearch.comresearchgate.net

Notably, the lipophilicity conferred by the valeryl chains is a critical factor in its ability to embed within and transport ions across lipid membranes. A comparative study with other diacyl derivatives, such as 4',4''-diacetyl-dibenzo-18-crown-6 and 4',4''(5'')-dibutyryl-dibenzo-18-crown-6, indicated that the longer acyl chains of the dibutyryl and divaleryl derivatives were more effective at promoting Ca²⁺ transport compared to the diacetyl derivative. biointerfaceresearch.comresearchgate.net

The structural integrity and chemical purity of 4',4''(5'')-divaleryldibenzo-18-crown-6 have been confirmed through spectroscopic methods, including ¹H-NMR and ¹³C-NMR, ensuring its suitability for such research applications. biointerfaceresearch.com

Design Strategies for Chromogenic and Fluorogenic Sensing Systems

While the ionophoric properties of 4',4''(5'')-Divaleryldibenzo-18-crown-6 for Ca²⁺ are established, there is no published research on its specific integration into chromogenic or fluorogenic sensing systems. Such systems would typically involve covalently linking the crown ether to a chromophore or fluorophore, where ion binding would induce a detectable change in the optical properties.

Photochromic and Electrochemical Switching Mechanisms

There is no information available in the scientific literature regarding the application or investigation of 4',4''(5'')-Divaleryldibenzo-18-crown-6 in the context of photochromic or electrochemical switching mechanisms.

Roles in Supramolecular Catalysis and Reaction Rate Modulation

The scientific literature does not currently contain any studies on the role of 4',4''(5'')-Divaleryldibenzo-18-crown-6 in supramolecular catalysis or its ability to modulate reaction rates. While crown ethers, in general, are known to act as phase-transfer catalysts by solubilizing salts in organic solvents, specific catalytic applications of the divaleryl derivative have not been reported. wikipedia.org

Data Table: Ionophoric Activity of Dibenzo-18-crown-6 Derivatives

| Compound | Concentration | Effect on Intracellular Ca²⁺ in Fibroblasts | Reference |

| 4',4''(5'')-Divaleryldibenzo-18-crown-6 | 10 nM | Increase | biointerfaceresearch.comresearchgate.net |

| 4',4''(5'')-Divaleryldibenzo-18-crown-6 | 100 nM | Dose-dependent increase | biointerfaceresearch.comresearchgate.net |

| 4',4''(5'')-Dibutyryl-dibenzo-18-crown-6 | 10 nM | Increase | biointerfaceresearch.comresearchgate.net |

| 4',4''(5'')-Dibutyryl-dibenzo-18-crown-6 | 100 nM | Dose-dependent increase | biointerfaceresearch.comresearchgate.net |

| 4',4''-Diacetyl-dibenzo-18-crown-6 | Not specified | No significant change | biointerfaceresearch.comresearchgate.net |

Principles of Self-Assembly and Nanostructure Formation for Advanced Materials Science

The molecular architecture of 4',4''(5'')-Divaleryldibenzo-18-crown-6 is uniquely suited for self-assembly and the formation of ordered nanostructures, driven by a combination of non-covalent interactions. The foundational structure is the dibenzo-18-crown-6 (DB18C6) macrocycle, which consists of a central 18-crown-6 (B118740) ether ring flanked by two benzene (B151609) rings. wikipedia.orgnih.govnist.gov This core unit possesses a hydrophilic cavity capable of selectively binding specific cations, most notably potassium (K⁺), through strong ion-dipole interactions. nih.gov The benzene rings provide rigid, planar surfaces that can engage in π-π stacking interactions, promoting ordered arrangements between adjacent molecules. rsc.org

The key modification in 4',4''(5'')-Divaleryldibenzo-18-crown-6 is the introduction of two valeryl (pentanoyl) chains at the 4' and 4''(5'') positions of the benzene rings. These aliphatic chains introduce significant hydrophobic character to the molecule. This duality—a hydrophilic, ion-coordinating core and hydrophobic alkyl appendages—renders the molecule amphiphilic. This amphiphilicity is the primary driver for its self-assembly in various media.

In aqueous environments or at interfaces, these molecules can spontaneously organize to minimize unfavorable interactions between the hydrophobic valeryl chains and the polar solvent. This can lead to the formation of various supramolecular nanostructures, such as micelles, vesicles, or self-assembled monolayers at surfaces. The specific morphology of the resulting nanostructure is influenced by factors like solvent polarity, temperature, and the presence of guest cations that can bind within the crown ether cavity. The complexation of a cation can alter the molecule's conformation and inter-unit interactions, providing a mechanism to trigger or modify the assembly process. irb.hr For instance, the stacking of DB18C6 molecules has been shown to form one-dimensional channel systems. unifr.ch The addition of the valeryl chains adds another dimension of control, using hydrophobic forces to guide the assembly into more complex architectures relevant for advanced materials.

Interactive Table 1: Molecular Features of 4',4''(5'')-Divaleryldibenzo-18-crown-6 and Their Role in Self-Assembly

| Structural Component | Primary Interaction Type | Contribution to Self-Assembly |

| 18-Crown-6 Ether Cavity | Ion-Dipole Interaction | Binds specific cations, inducing conformational changes and templating the assembly process. |

| Dibenzo Groups | π-π Stacking | Promotes ordered, stacked arrangements and contributes to the structural rigidity of the assembly. |

| Divaleryl Chains | Hydrophobic Interactions | Drives the organization in polar media to shield the alkyl chains, leading to micelle or layer formation. |

| Entire Molecule | van der Waals Forces | Provides overall intermolecular cohesion, stabilizing the final nanostructure. |

Functionalization of Surfaces and Polymeric Matrices for Tailored Chemical Properties

The distinct chemical properties of 4',4''(5'')-Divaleryldibenzo-18-crown-6 make it an excellent candidate for functionalizing surfaces and polymer matrices to create materials with tailored ion-recognition capabilities. The functionalization leverages the selective binding of the crown ether moiety while the valeryl chains serve to anchor the molecule onto surfaces or within polymers.

Functionalization of Surfaces: Surfaces can be modified with 4',4''(5'')-Divaleryldibenzo-18-crown-6 to create cation-responsive materials. The molecule can be deposited onto hydrophobic substrates, where the valeryl chains would preferentially adsorb onto the surface via hydrophobic interactions, leaving the crown ether units exposed. This creates a self-assembled monolayer (SAM) that endows the surface with the ability to selectively capture target ions from a solution. Such functionalized surfaces are integral to the development of electrochemical sensors and ion-selective electrodes. mdpi.com The binding of a cation alters the local electrostatic environment at the surface, a change that can be transduced into a measurable electrical signal. The valeryl chains ensure stable immobilization, preventing the active component from leaching away from the surface.

Functionalization of Polymeric Matrices: Incorporating 4',4''(5'')-Divaleryldibenzo-18-crown-6 into polymeric matrices is a powerful strategy for creating advanced separation media and responsive materials.

Non-Covalent Doping/Blending: The compound can be physically blended into a host polymer to form a functional composite material. The long, hydrophobic valeryl chains enhance the molecule's compatibility with many common polymers, such as polycaprolactone (B3415563) (PCL) or polyacrylonitrile (B21495) (PAN), acting as a plasticizer and ensuring homogeneous distribution while minimizing phase separation. dergipark.org.tr This approach has been used to create ion-adsorbent nanofibers and polymer inclusion membranes (PIMs) for the selective extraction of ions like K⁺ from aqueous solutions. dergipark.org.trresearchgate.netresearchgate.net The crown ether units dispersed throughout the matrix act as selective binding sites, effectively filtering specific cations from a mixed-ion feed.

Covalent Incorporation: For applications requiring maximum stability, the dibenzo-18-crown-6 framework can be chemically modified to allow for its covalent attachment to a polymer backbone. While the valeryl group itself is not typically reactive for polymerization, derivatives can be synthesized to include polymerizable groups (e.g., methacrylate (B99206) or vinyl groups on the aromatic rings). nih.gov This allows for its inclusion as a monomer in a copolymerization reaction, leading to a polymer where the ion-selective crown ether is an integral part of the chain structure. nih.gov Such materials exhibit excellent long-term stability and are suitable for creating robust sensors, stimuli-responsive hydrogels, and membranes for demanding industrial applications.

Interactive Table 2: Strategies for Material Functionalization with 4',4''(5'')-Divaleryldibenzo-18-crown-6

| Functionalization Method | Primary Driving Force | Resulting Property | Potential Application |

| Self-Assembled Monolayer | Hydrophobic interaction of valeryl chains with substrate | Cation-responsive surface | Chemical sensors, Ion-selective electrodes mdpi.com |

| Polymer Blending (Doping) | Enhanced compatibility via hydrophobic chains | Bulk ion-selectivity, Flexibility | Ion-adsorption membranes, dergipark.org.tr Selective extraction nanofibers researchgate.net |

| Covalent Polymerization | Covalent bond formation (via modified derivatives) | Permanent ion-selectivity, High stability | Stimuli-responsive polymers, nih.gov Durable separation media |

Future Research Directions and Emerging Paradigms for Valerylated Dibenzo 18 Crown 6 Chemistry

Development of Novel Architectures and Multifunctional Derivatives

The DB18C6 scaffold is remarkably versatile, allowing for the introduction of various functional groups to tune its properties. mdpi.com Research on related DB18C6 derivatives provides a clear roadmap for the future development of novel architectures based on the 4',4''(5'')-divaleryl structure. For instance, the synthesis of tetranitro- and tetraamino-DB18C6 has produced molecules with electron-accepting and electron-donating properties, respectively, demonstrating their potential in redox-active systems and for molecular sorption. rsc.orgrsc.org Other derivatives incorporating moieties like benzothiazole (B30560) have been investigated for applications in corrosion inhibition, while those with nitrobenzofurazan show promise in fluorescent sensing. rsc.orgmdpi.com

Future work should focus on creating multifunctional derivatives of 4',4''(5'')-Divaleryldibenzo-18-crown-6. By strategically combining the existing valeryl groups with other functionalities (e.g., nitro, amino, formyl, or fluorophores), it is possible to design sophisticated molecules with synergistic properties. researchgate.netresearchgate.net For example, a derivative could feature the ionophoric properties endowed by the valeryl-substituted crown ether core alongside a fluorescent reporter group. Such a molecule could act as a selective sensor where ion binding at the crown ether cavity induces a measurable change in fluorescence. Another avenue involves creating oligomeric or polymeric structures where valerylated DB18C6 units are linked together, potentially leading to materials with enhanced binding capacities or cooperative recognition effects.

| DB18C6 Derivative Type | Introduced Functional Group | Observed/Potential Function | Reference |

| Tetranitro-DB18C6 | Nitro (-NO₂) | Electron-acceptor, Gas adsorption (CO₂) | rsc.orgrsc.org |

| Tetraamino-DB18C6 | Amino (-NH₂) | Electron-donor, Proton conductivity | rsc.orgrsc.org |

| Benzothiazolyl-DB18C6 | Benzothiazole | Corrosion inhibition | rsc.org |

| Nitrobenzofurazan-DB18C6 | Nitrobenzofurazan (NBD) | Fluorescent sensing, Cation complexation | mdpi.com |

| Diformyl-DB18C6 | Formyl (-CHO) | Synthetic precursor for complex derivatives | mdpi.comresearchgate.net |

Exploration of New Guest Recognition Paradigms and Complex Ligand Architectures

The primary function of crown ethers is their ability to selectively recognize and bind guest species, particularly metal cations. acs.org The selectivity is often thought to be governed by the size match between the cation and the ether cavity. nih.gov However, gas-phase studies show that intrinsic binding affinity is often strongest for smaller cations, indicating that solvation effects play a crucial role in the selectivity observed in solution. nih.govnih.gov

A recent study demonstrated that 4',4''(5'')-Divaleryldibenzo-18-crown-6 can effectively transport Ca²⁺ ions across fibroblast cell membranes, acting as an ionophore. biointerfaceresearch.com This finding opens up a significant area for future research. Key questions remain regarding its selectivity profile. While it is active for Ca²⁺, its affinity for other biologically relevant cations (e.g., K⁺, Na⁺, Mg²⁺) needs to be systematically quantified. The lipophilic valeryl chains likely play a critical role in its membrane transport efficiency, a hypothesis that warrants further investigation through structure-activity relationship studies with varying acyl chain lengths.

Future paradigms should also explore the recognition of non-traditional guests. This includes investigating the potential for 4',4''(5'')-Divaleryldibenzo-18-crown-6 to bind small organic molecules, ammonium (B1175870) ions, or even pairs of ions. The development of more complex ligand architectures, such as heterodimers or "tennis ball" shaped capsules seen with brominated DB18C6 derivatives, could lead to novel recognition cavities with unique selectivities. unifr.ch

Advancements in Computational Modeling and Machine Learning for Supramolecular Design

The discovery and optimization of supramolecular materials can be significantly accelerated through computational methods. nih.gov Density Functional Theory (DFT) and other quantum chemical calculations have been successfully used to study the conformational analysis of the parent DB18C6 molecule and to understand the forces determining its binding selectivity for alkali metal cations in solution. nih.govnih.gov These studies reveal that solvation energy and non-electrostatic dispersion interactions are key factors. nih.gov

For 4',4''(5'')-Divaleryldibenzo-18-crown-6, computational modeling will be indispensable. Future research should employ these techniques to:

Predict Binding Energies: Calculate the bond dissociation free energies for complexes with various metal cations to predict binding selectivity and guide experimental work.

Simulate Transport Mechanisms: Use molecular dynamics simulations to model the process of ion transport across a lipid bilayer, elucidating the role of the valeryl chains.

Design Novel Derivatives: Screen hypothetical derivatives with different functional groups in silico to identify candidates with enhanced properties before committing to synthetic efforts. nih.gov

The integration of machine learning (ML) represents the next frontier. ML models could be trained on existing experimental and computational data for crown ethers to predict the properties of new, un-synthesized valerylated derivatives. This data-driven approach can rapidly scan vast chemical spaces to identify optimal structures for specific applications, such as high-selectivity sensors or efficient phase-transfer catalysts.

Integration with Sustainable Chemistry Principles and Green Synthesis Methodologies

As with all chemical manufacturing, the principles of green chemistry are becoming increasingly important in the synthesis of functional organic molecules. pandawainstitute.com Future research on 4',4''(5'')-Divaleryldibenzo-18-crown-6 and its derivatives must prioritize the development of sustainable and efficient synthetic routes. This involves a focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key areas for development include:

Catalytic Routes: Replacing stoichiometric reagents with catalytic alternatives to improve atom economy.

Green Solvents: Investigating the use of safer, renewable, or recyclable solvents in place of traditional volatile organic compounds. pandawainstitute.com

Process Optimization: Employing methodologies like Response Surface Methodology (RSM) to systematically optimize reaction conditions (temperature, concentration, time) to maximize yield and minimize by-product formation. RSM has been successfully used to optimize the synthesis of other DB18C6 derivatives, achieving significant yield improvements. researchgate.net

Flow Chemistry: Utilizing flow microreactors, which can offer improved safety, efficiency, and scalability for synthetic processes. pandawainstitute.com

By integrating these principles, the environmental impact of producing these valuable supramolecular compounds can be significantly reduced, aligning chemical innovation with sustainability goals.

Exploration of Interfacial Chemistry and Surface-Confined Supramolecular Systems

The unique amphiphilic character of 4',4''(5'')-Divaleryldibenzo-18-crown-6, with its hydrophilic ion-binding core and lipophilic valeryl chains, makes it an excellent candidate for studies in interfacial chemistry. Supramolecular chemistry at interfaces allows for the construction of smart surfaces that can respond to external stimuli. researchgate.net

Future research should explore the self-assembly of 4',4''(5'')-Divaleryldibenzo-18-crown-6 at liquid-liquid or solid-liquid interfaces. This could lead to the development of:

Ion-Selective Membranes: Incorporating the compound into polymer membranes to create materials for selective ion separation or extraction, a concept demonstrated with other DB18C6 derivatives for cesium extraction. mdpi.com

Chemical Sensors: Immobilizing the molecule on the surface of an electrode or optical transducer. The binding of a target cation at the surface-confined crown ether could trigger a measurable electrochemical or optical signal.

Stimuli-Responsive Surfaces: Creating monolayers on solid substrates where the surface properties (e.g., wettability) can be altered by the presence or absence of specific ions in the surrounding solution. researchgate.net

The study of these surface-confined systems will bridge the gap between molecular-level recognition and macroscopic functional materials, opening up new technological applications for valerylated crown ethers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dibenzo-18-crown-6 derivatives such as 4',4''(5'')-Divaleryldibenzo-18-crown-6?

- Methodological Answer : The synthesis typically involves cross-coupling reactions. For example, di- or tetra-iodides of dibenzo-18-crown-6 can react with alkynes (e.g., trimethylsilylacetylene) under alkali conditions to introduce substituents like ethynyl groups . Template-assisted cyclization using Cs₂CO₃ and optimized solvents (e.g., THF) is critical for achieving high yields. Reaction parameters such as temperature, time, and molar ratios of reagents must be carefully controlled .

Q. What safety protocols are essential when handling 4',4''(5'')-Divaleryldibenzo-18-crown-6 in the laboratory?

- Methodological Answer : Safety data sheets indicate that the compound may cause eye irritation and skin sensitization. Researchers must wear protective goggles, gloves, and lab coats. In case of eye exposure, rinse immediately with water for 15 minutes and seek medical attention. Avoid contact with strong oxidizers and acids, as hazardous decomposition products (e.g., CO) may form .

Q. How can researchers characterize the purity and structural integrity of 4',4''(5'')-Divaleryldibenzo-18-crown-6?

- Methodological Answer : Key techniques include:

- Gas Chromatography (GC) : To assess purity (>98% as per technical specifications) .

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and crown ether backbone integrity.

- Melting Point Analysis : Reported melting points range from 160–164°C for dibenzo-18-crown-6 derivatives .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of 4',4''(5'')-Divaleryldibenzo-18-crown-6?

- Methodological Answer : RSM identifies critical variables (e.g., temperature, reaction time, reagent molar ratios) to maximize yield. For example, a study on di-tert-butyldibenzo-18-crown-6 found optimal conditions at 49.15°C, 72 hours, and a Cs₂CO₃/TBC molar ratio of 3.22, achieving 43.38% yield . Similar approaches can be adapted for valeryl-substituted derivatives by adjusting solvent polarity and catalyst systems.

Q. How do valeryl substituents influence the ion selectivity and complexation thermodynamics of dibenzo-18-crown-6?